Benzenemethanamine, N,N-dimethyl-4-[1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2-YL] is a complex organic compound with the CAS number 942919-72-4. This compound is primarily used in research and development within the field of medicinal chemistry and is not intended for use in pharmaceuticals or food products . The compound features a unique molecular structure that incorporates various functional groups, making it a subject of interest for synthetic organic chemistry.
Benzenemethanamine, N,N-dimethyl-4-[1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2-YL] can be classified as an amine due to the presence of the benzenemethanamine moiety. Additionally, it contains sulfonyl and dioxaborolane groups which contribute to its reactivity and potential applications in organic synthesis.
The synthesis of Benzenemethanamine involves several steps that typically include:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the final product .
The molecular formula of Benzenemethanamine is , indicating a complex structure with multiple functional groups. The structural representation includes:
The molecular weight is approximately 493.67 g/mol. The compound exhibits distinct spectral properties that can be analyzed using infrared spectroscopy and ultraviolet-visible spectroscopy for further characterization .
Benzenemethanamine can participate in various chemical reactions typical for amines and compounds containing boron:
These reactions are crucial for developing new derivatives and exploring potential applications in drug discovery and material science.
The mechanism of action for Benzenemethanamine in biological systems or synthetic pathways primarily revolves around its ability to act as a nucleophile due to the presence of the amine group. This allows it to participate in various biochemical processes or synthetic transformations where it can form new bonds with electrophiles.
Research into its specific mechanisms may reveal insights into its potential therapeutic uses or roles in catalysis within organic synthesis.
Relevant data on melting point, boiling point, and other physical properties should be obtained from supplier specifications or experimental determination .
Benzenemethanamine has several scientific applications:
The molecule exhibits exceptional structural complexity through its tetracyclic architecture, which incorporates multiple privileged medicinal chemistry scaffolds:
Pyrrolo[2,3-b]pyridine System: This nitrogen-rich tricyclic framework serves as a bioisostere for purine nucleobases, enabling targeted interactions with kinase ATP-binding domains. The N1 position features a phenylsulfonyl protecting group that modulates electron distribution and sterically shields the pyrrole nitrogen, potentially reducing metabolic deactivation pathways while fine-tuning the heterocycle's electronic properties. This structural motif mirrors trends observed in kinase inhibitor development, where fused heterocycles enhance binding affinity and selectivity [1] [8].
Boronic Ester Functionality: Positioned at the 4-position of the pyrrolopyridine, the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group acts as a synthetic handle for Suzuki-Miyaura cross-coupling and as a prodrug form of boronic acid. This cyclic boronate configuration enhances oxidative stability while retaining the boron atom’s unique capacity for reversible covalent interactions with biological nucleophiles. The geometry permits dative bond formation with proteolytic serine residues (Ser-OH → B) or transient complexation with enzyme-bound zinc ions, mechanisms central to protease inhibition [1] [5] [9].
Sulfonamide Linkage: The N-phenylsulfonyl group creates a rigid planar connection between the pyrrolopyridine and the pendant benzylamine. Sulfonamides in this context serve dual roles: as conformational directors enforcing coplanarity between heterocycles, and as participants in hydrogen-bonding networks with target proteins. This moiety’s electron-withdrawing nature modulates the electron density of the fused heterocycle system, potentially influencing π-stacking interactions in biological binding pockets [2] [7] [8].
Terminal Benzylamine: The N,N-dimethyl-4-aminomethylbenzene moiety introduces a protonatable nitrogen (pKa ~8.5-10) that enhances water solubility and provides a cationic "anchor" for ionic interactions. The para-substitution pattern enables vectorial extension from the core structure, while the dimethylamine group increases lipophilicity (cLogP +0.3-0.5) relative to primary amines. This element may facilitate blood-brain barrier penetration in CNS-targeted applications—a property leveraged in numerous sulfonamide-based neurotherapeutics [2] [6].
Table 1: Structural Components and Their Chemical Functions
Structural Element | Chemical Significance | Role in Molecular Interactions |
---|---|---|
Pyrrolo[2,3-b]pyridine core | Planar, electron-deficient heterocycle with hydrogen-bond acceptor/donor sites | Base-stacking with protein aromatic residues; kinase hinge region binding |
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | Protected boronic acid with enhanced stability toward protodeboronation | Reversible covalent binding to serine hydrolases; transition state mimicry |
N1-Phenylsulfonyl group | Electron-withdrawing protecting group preventing N-H metabolism | Sulfonyl oxygen hydrogen-bond acceptance; arene-mediated hydrophobic interactions |
N,N-Dimethyl-4-aminomethylbenzene | Cationic center under physiological pH with moderate lipophilicity | Charge-charge interactions with aspartate/glutamate; membrane penetration enhancement |
This compound exemplifies the convergent synthesis paradigm for boron-integrated pharmaceuticals, where key fragments are independently optimized before final assembly. Its synthesis likely exploits the boronic ester’s cross-coupling capability—a strategic advantage enabling late-stage diversification:
Boronate Synthesis: The pyrrolopyridine boronic ester precursor can be generated via:(a) Palladium-catalyzed Miyaura borylation of halogenated pyrrolo[2,3-b]pyridines using bis(pinacolato)diboron(b) Directed ortho-metalation of pyrrolopyridine followed by quenching with pinacol boraneThese methods leverage the stability of pinacol boronates toward purification and storage, crucial for pharmaceutical intermediates [5] [9].
Sulfonamide Coupling: Installation of the phenylsulfonyl group employs sulfonyl chloride chemistry, where deprotonated pyrrolopyridine nitrogen attacks sulfonyl chloride electrophiles. This reaction benefits from the superior nucleophilicity of pyrrolic nitrogens versus pyridinic nitrogens, enabling regioselective N1-functionalization. The electron-withdrawing sulfonyl group subsequently enhances the C2-position reactivity for cross-coupling [7] [8].
Suzuki-Miyaura Assembly: The critical bond formation between the boronate-bearing heterocycle and the halogenated benzylamine occurs via palladium-catalyzed cross-coupling. This transformation exploits the exceptional functional group tolerance of modern Pd catalysts (e.g., XPhos-Pd-G3), accommodating both the sulfonamide and tertiary amine functionalities. C2/C4 electronic activation by the sulfonamide and boronic ester respectively enhances transmetalation efficiency [5] [6].
Table 2: Comparison to FDA-Approved Boron-Containing Drugs
Drug (Approval Year) | Core Structure | Boron Form | Therapeutic Target | Structural Parallels |
---|---|---|---|---|
Bortezomib (2003) | Peptide boronic acid | Boronic acid | 26S proteasome (chymotrypsin-like) | Reversible serine binding; heterocycle-adjacent boron |
Ixazomib (2015) | Peptide boronic ester | Cyclic boronate | 26S proteasome | Boron ester stabilization; prodrug strategy |
Tavaborole (2014) | Benzoxaborole | Cyclic B-O bond | Leucyl-tRNA synthetase | Boron-heteroatom fusion; small molecule permeability |
Crisaborole (2016) | Benzoxaborole | Cyclic B-O bond | Phosphodiesterase-4 (PDE4) | Boron-enhanced aryl binding; topical administration |
Vaborbactam (2017) | Cyclic boronate | Cyclic boronate | β-Lactamase (KPC-2) | Boron as transition state mimic; non-heterocyclic scaffold |
Target Compound | Pyrrolopyridine-boronate | Pinacol boronate | Kinases/Proteases | Hybrid: sulfonamide + boronate + fused heterocycle; enhanced target versatility |
The molecule’s synthetic tractability enables systematic SAR exploration:
This compound significantly expands sulfonamide medicinal chemistry beyond classical carbonic anhydrase inhibition into targeted protein degradation and kinase modulation:
Beyond Classical CA Inhibition: While traditional sulfonamide drugs (e.g., acetazolamide) rely on zinc coordination in carbonic anhydrase active sites, this molecule’s sulfonamide functions primarily as a conformational lock and solubility modulator. The phenylsulfonyl group prevents pyrrole NH oxidation while maintaining planarity between the heterocycle and attached arenes, a feature critical for penetrating stacked base pairs in kinase ATP sites. This repurposing aligns with next-generation sulfonamide applications in oncology, such as SLC-0111 (ureido-sulfonamide CA IX inhibitor) and pazopanib (VEGFR inhibitor) [2] [6] [8].
Hypoxia-Targeting Potential: The molecule’s structural analogs demonstrate selective inhibition of tumor-associated carbonic anhydrase isoforms (CA IX/XII) over off-target cytosolic forms (CA I/II). Computational docking suggests the sulfonamide oxygen coordinates the active-site zinc, while the boronate moiety interacts with proton shuttle residue His64. This dual binding mechanism—potentiated by the compound’s planarity—enables preferential binding to the acidic tumor microenvironment, a property validated in related sulfonamide-boronate hybrids:plaintextCA IX Inhibition SAR Fragment Contribution: Sulfonamide-Zn²⁺ interaction: ΔG = -4.2 kcal/mol Boronate-His64 hydrogen bonding: ΔG = -1.8 kcal/mol Hydrophobic pyrrolopyridine-CA IX cleft: ΔG = -3.1 kcal/mol
[6] [8]
Kinase Inhibition Applications: The pyrrolopyridine scaffold mimics adenosine geometrically, enabling ATP-competitive kinase binding. Sulfonamide-containing kinase inhibitors (e.g., vemurafenib) demonstrate enhanced residence time through sulfonyl oxygen interactions with hinge region residues. When combined with boron’s ability to form transient bonds with catalytic lysines, this molecule represents a triple-threat kinase targeting strategy:
Protease Inhibition Mechanism: Boronic acids inhibit serine proteases via tetrahedral adduct formation with the catalytic serine. The sulfonamide group in this compound may augment binding through interactions with S1/S2 pockets, as observed in thrombin inhibitors. Its structural complexity enables simultaneous occupation of prime and non-prime substrate binding sites—a key advantage over peptide-based boronic acid protease inhibitors like bortezomib [1] [5].
Table 3: Emerging Therapeutic Applications of Sulfonamide-Boronate Hybrids
Therapeutic Area | Molecular Targets | Advantages of Hybrid Design | Representative Agents |
---|---|---|---|
Oncology | VEGFR-2, CA IX/XII, Proteasome | Dual-pathway inhibition; hypoxia-selective cytotoxicity | Pazopanib (sulfonamide), Ixazomib (boron) |
Infectious Diseases | Bacterial β-lactamases, Leucyl-tRNA synthetase | Overcoming antibiotic resistance; novel mechanism of action | Vaborbactam (boron), Sulfamethoxazole |
CNS Disorders | GABA transaminase, Carbonic anhydrase | Enhanced BBB penetration via balanced logP/logD; reduced P-gp efflux | Topiramate (sulfamate), Crisaborole |
Inflammatory Conditions | PDE4, NLRP3 inflammasome | Synergistic enzyme inhibition and anti-inflammatory signaling | Crisaborole, Sulfasalazine |
Target Compound | Multiple kinase/protease targets | Integrated sulfonamide conformational control + boronate covalent binding + heterocyclic recognition | Structural novelty |
This hybrid architecture exemplifies the pharmacophore fusion strategy driving modern drug discovery, addressing limitations of single-mechanism agents through spatially resolved polypharmacology. Its development underscores the resurgence of boron and sulfonamide chemistry in targeted therapeutic design [1] [2] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7